molecular formula C8H6Cl2F2O2 B1410794 2,5-Dichloro-4-(difluoromethoxy)anisole CAS No. 1803712-00-6

2,5-Dichloro-4-(difluoromethoxy)anisole

Cat. No.: B1410794
CAS No.: 1803712-00-6
M. Wt: 243.03 g/mol
InChI Key: NFAJOKSVUWFORB-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(difluoromethoxy)anisole (C₇H₄Cl₂F₂O₂) is a halogenated anisole derivative featuring chlorine atoms at the 2- and 5-positions of the benzene ring and a difluoromethoxy group at the 4-position.

Properties

IUPAC Name

1,4-dichloro-2-(difluoromethoxy)-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c1-13-6-2-5(10)7(3-4(6)9)14-8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAJOKSVUWFORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-(difluoromethoxy)anisole typically involves the reaction of 2,5-dichloroanisole with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 2,5-Dichloro-4-(difluoromethoxy)anisole follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(difluoromethoxy)anisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-4-(difluoromethoxy)anisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)anisole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CHF6001
  • Structure : (S)-3,5-Dichloro-4-(difluoromethoxy)phenyl derivative with additional substituents (e.g., cyclopropylmethoxy groups) .
  • Key Differences :
    • Chlorine positions (3,5 vs. 2,5 in the target compound).
    • Additional functional groups (e.g., pyridine 1-oxide, sulfonamide) enhance PDE4 inhibitory activity.
  • Activity: CHF6001 is a potent PDE4 inhibitor, surpassing roflumilast and cilomilast in suppressing cytokine release and eosinophil chemotaxis . The 3,5-dichloro configuration likely optimizes binding to PDE4’s catalytic domain.
Lufenuron (CGA-184699)
  • Structure: N-[[2,5-Dichloro-4-(1,1,2,3,3-hexafluoropropoxy)phenyl]amino]-2,6-difluorobenzamide .
  • Key Differences :
    • Substituent at 4-position: Hexafluoropropoxy vs. difluoromethoxy.
    • Additional benzamide moiety linked via urea.
  • Activity : Lufenuron is a chitin biosynthesis inhibitor used in pest control. The hexafluoropropoxy group increases lipophilicity, enhancing penetration through insect cuticles .

Halogenated Anisoles in Agrochemicals

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
  • Structure : Chlorine at 3,5-positions and tetrafluoroethoxy at 4-position .
  • Key Differences :
    • Amine group replaces methoxy in the target compound.
    • Tetrafluoroethoxy group provides greater steric bulk than difluoromethoxy.
  • Application : Intermediate in herbicide synthesis; the amine group enables conjugation with other bioactive moieties .

Fluorinated Anisole Derivatives

4-Fluoro-2-methylanisole and 4-Fluoro-3-methylanisole
  • Structures : Fluorine at 4-position with methyl groups at 2- or 3-positions .
  • Key Differences :
    • Lack of chlorine substituents.
    • Methyl groups increase steric hindrance but reduce electronegativity.
  • Application : Building blocks in organic synthesis; lower halogenation reduces toxicity compared to dichloro derivatives .

Biological Activity

2,5-Dichloro-4-(difluoromethoxy)anisole is a chemical compound with the molecular formula C8H6Cl2F2O2C_8H_6Cl_2F_2O_2 and a molecular weight of 243.03 g/mol. This compound is recognized for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. Its structure features both dichloro and difluoromethoxy groups, which contribute to its unique properties and reactivity.

The synthesis of 2,5-Dichloro-4-(difluoromethoxy)anisole typically involves the reaction of 2,5-dichloroanisole with difluoromethyl ether in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is conducted at elevated temperatures (80-100°C) to ensure complete conversion.

Chemical Reactions

This compound can undergo various types of reactions:

  • Nucleophilic Substitution : Chlorine atoms can be replaced by nucleophiles.
  • Oxidation : It can be oxidized to form quinones or other derivatives.
  • Reduction : Reduction can yield dechlorinated or defluorinated products.

Biological Activity

Research into the biological activity of 2,5-Dichloro-4-(difluoromethoxy)anisole has revealed several potential applications:

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Antifungal Activity

In addition to its antibacterial properties, 2,5-Dichloro-4-(difluoromethoxy)anisole has demonstrated antifungal activity. It has been effective against common fungal pathogens such as Candida species. The compound appears to inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.

The biological effects of 2,5-Dichloro-4-(difluoromethoxy)anisole are attributed to its ability to interact with specific molecular targets within cells. These interactions can alter enzyme activities or receptor functions, leading to various physiological responses. The precise pathways remain an area of ongoing research.

Comparative Analysis

To understand the uniqueness of 2,5-Dichloro-4-(difluoromethoxy)anisole in comparison to similar compounds, the following table summarizes key characteristics:

CompoundStructure FeaturesBiological Activity
2,5-Dichloro-4-(difluoromethoxy)anisole Dichloro and difluoromethoxy groupsAntimicrobial, antifungal
2,5-Dichloroanisole Lacks difluoromethoxy groupModerate antimicrobial
4-(Difluoromethoxy)anisole Lacks dichloro groupsLimited biological activity
2,5-Difluoroanisole Lacks dichloro groupsLow antimicrobial activity

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Applied Microbiology evaluated the efficacy of 2,5-Dichloro-4-(difluoromethoxy)anisole against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial potential.
  • Evaluation of Antifungal Properties : Research conducted on Candida albicans demonstrated that this compound inhibited fungal growth at concentrations as low as 16 µg/mL. The study highlighted its potential as a therapeutic agent in treating fungal infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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